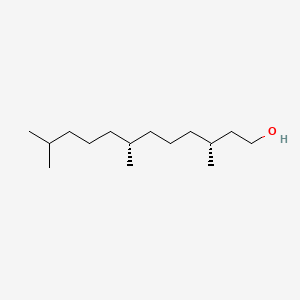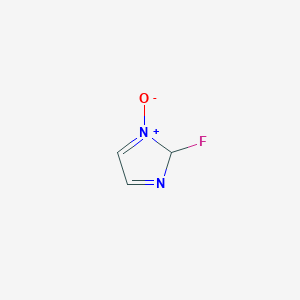![molecular formula C12H18N2Si B14173614 1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]- CAS No. 1354703-54-0](/img/structure/B14173614.png)
1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity. This particular compound features a cyclopropyl group, a methyl group, and a trimethylsilyl-ethynyl group, making it a compound of interest for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]- can be achieved through several methods. One common approach involves the cyclocondensation of enaminodiketones with hydrazine derivatives. For instance, the reaction of unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride or carboxymethylhydrazine can yield pyrazole derivatives in good yields . Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3+2] cycloaddition with terminal alkynes .
Industrial Production Methods
Industrial production of pyrazole derivatives often involves scalable and efficient synthetic routes. The use of catalytic systems, such as ruthenium-catalyzed hydrogen transfer reactions, can provide high yields of pyrazole derivatives with minimal byproducts . Additionally, the use of mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones offers a broad range of pyrazole derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or oxygen in DMSO to form pyrazole derivatives.
Reduction: Reduction reactions can be performed using hydrazine derivatives to yield pyrazoline intermediates.
Substitution: The compound can undergo substitution reactions with aryl halides in the presence of copper powder and ligands like L-(-)-Quebrachitol.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, oxygen, hydrazine derivatives, and aryl halides. Reaction conditions often involve mild temperatures and the use of catalytic systems to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]- involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives can inhibit enzymes like alcohol dehydrogenase, making them useful as antidotes in cases of methanol and ethylene glycol poisoning . The compound’s unique structure allows it to bind to active sites of enzymes, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
- 1-Methyl-1H-pyrazol-5-ol
- 1H-Pyrazole-1-propanenitrile, β-cyclopentyl-4-[7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-, (βR)-
Uniqueness
1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]- is unique due to its combination of a cyclopropyl group, a methyl group, and a trimethylsilyl-ethynyl group. This unique structure imparts specific reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
1354703-54-0 |
|---|---|
Formule moléculaire |
C12H18N2Si |
Poids moléculaire |
218.37 g/mol |
Nom IUPAC |
2-(5-cyclopropyl-1-methylpyrazol-4-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H18N2Si/c1-14-12(10-5-6-10)11(9-13-14)7-8-15(2,3)4/h9-10H,5-6H2,1-4H3 |
Clé InChI |
IBPXZDHPMXQZGY-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)C#C[Si](C)(C)C)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-4-methyl-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B14173535.png)
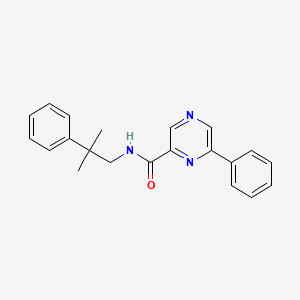
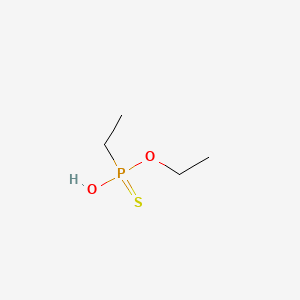

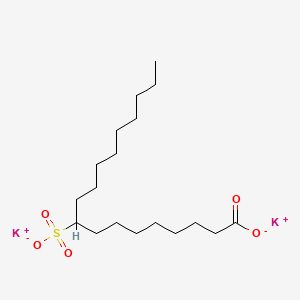
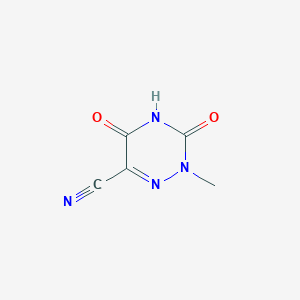
![2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B14173592.png)
![N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide](/img/structure/B14173595.png)

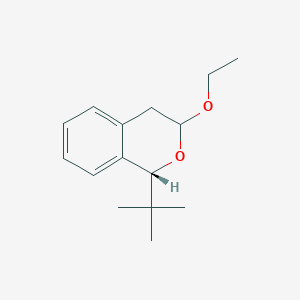
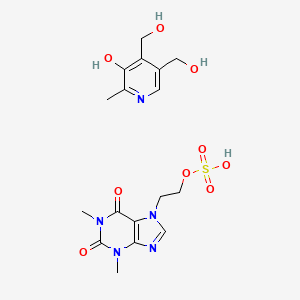
![Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-](/img/structure/B14173613.png)
